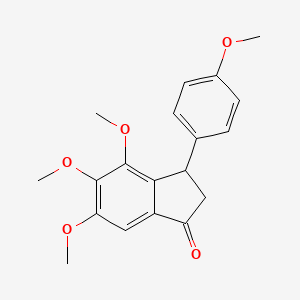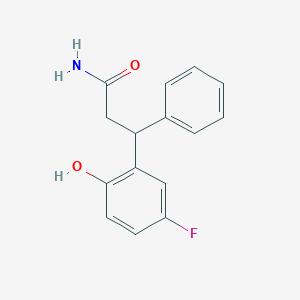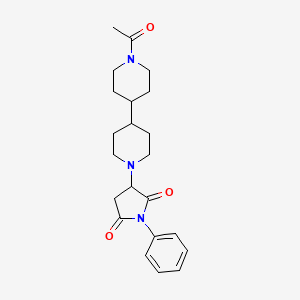![molecular formula C18H17NO4S B11048055 2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11048055.png)
2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione: belongs to the class of indole derivatives. Indole, also known as benzopyrrole, possesses a benzenoid nucleus and is characterized by its aromatic nature due to π-electron delocalization. Physically, it appears as a crystalline, colorless compound with a distinct odor. The indole scaffold serves as the basis for several biologically active molecules, including lysergic acid diethylamide (LSD), strychnine, and various plant alkaloids .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 2,5-dimethylbenzenesulfonyl chloride with ethylamine, followed by cyclization to form the isoindole ring. The final step introduces the carboxylic acid group to yield the desired product.
Reaction Conditions::Sulfonation: 2,5-dimethylbenzenesulfonyl chloride reacts with ethylamine in anhydrous conditions.
Cyclization: The cyclization step typically occurs under acidic conditions.
Industrial Production:: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction processes may yield the corresponding tetrahydroisoindole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the carboxylic acid moiety.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Tetrahydroisoindole compounds.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: As a building block for designing new molecules.
Biology: Potential bioactive properties, including antiviral, anti-inflammatory, and antioxidant effects.
Medicine: Investigated for its pharmacological activities.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms comprehensively.
Properties
Molecular Formula |
C18H17NO4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[2-(2,5-dimethylphenyl)sulfonylethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H17NO4S/c1-12-7-8-13(2)16(11-12)24(22,23)10-9-19-17(20)14-5-3-4-6-15(14)18(19)21/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
RSTSITWAFHQFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,8-trimethyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11047981.png)

![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-hydroxybenzohydrazide](/img/structure/B11047991.png)



![N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine](/img/structure/B11048023.png)
![7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol](/img/structure/B11048030.png)
![3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B11048031.png)

![1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone](/img/structure/B11048040.png)
![Benzo[b][4,7]phenanthrolin-11(7H)-one, 8,9,10,12-tetrahydro-9,9-dimethyl-12-(3-pyridinyl)-](/img/structure/B11048048.png)
![6,6'-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine)](/img/structure/B11048056.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(2,6-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048076.png)
